2-(5-Methyl-2-thienyl)ethanol
Overview
Description
2-(5-Methyl-2-thienyl)ethanol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a methyl group at the 5-position of the thiophene ring and an ethanol group at the 2-position. It is a colorless to pale yellow liquid with a distinctive sulfur-like odor. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-2-thienyl)ethanol can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with a reducing agent such as sodium borohydride in the presence of ethanol. This reduction process yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Methyl-2-thienyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form thiophene derivatives with different substituents.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-Methyl-2-thiophenecarboxaldehyde or 5-Methyl-2-thiophenecarboxylic acid.
Reduction: Various thiophene derivatives with altered substituents.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(5-Methyl-2-thienyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent in the treatment of various diseases.
Industry: It is utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-thienyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to participate in various biochemical processes, potentially inhibiting enzymes or modulating receptor activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-Thiopheneethanol: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-2-thiophenecarboxaldehyde: An oxidized form of 2-(5-Methyl-2-thienyl)ethanol.
2-(2-Thienyl)ethanol: Similar structure but lacks the methyl group on the thiophene ring
Uniqueness: this compound is unique due to the presence of both a methyl group and an ethanol group on the thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEPFPYTAXOPFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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